molecular formula C13H12F4N4O2 B2456529 N-(4-fluorobenzyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1421485-12-2

N-(4-fluorobenzyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2456529
CAS No.: 1421485-12-2
M. Wt: 332.259
InChI Key: GWSXEFOMRHIPSA-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C13H12F4N4O2 and its molecular weight is 332.259. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(4-fluorobenzyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound based on available literature, including synthesis methods, activity against various pathogens, and structure-activity relationships.

Chemical Structure and Synthesis

The compound features a 1,2,4-triazole ring, which is known for its biological significance. The synthesis often involves microwave-assisted techniques that enhance yield and purity. For instance, a study demonstrated the microwave-assisted synthesis of various triazole derivatives, which showed promising antifungal activities against several plant pathogens .

Antimicrobial Activity

In vitro Studies:
Research indicates that compounds with a triazole moiety exhibit significant antibacterial and antifungal properties. In particular:

  • Antibacterial Activity: Compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria. Notably, derivatives with trifluoromethyl groups demonstrated enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .
  • Antifungal Activity: The compound's antifungal properties were assessed using various fungal strains. A related study indicated that triazole derivatives effectively inhibited the growth of fungi by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by their structural components. The presence of electron-withdrawing groups such as trifluoromethyl enhances the lipophilicity and overall potency of these compounds. For example:

Compound FeatureEffect on Activity
Trifluoromethyl GroupIncreases potency against MRSA
Benzyl SubstituentEnhances interaction with bacterial membranes
Acetamide FunctionalityContributes to overall stability

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives:

  • Triazole Derivatives Against Fungi: A series of synthesized triazoles showed effective antifungal activity against Corynespora cassiicola, indicating potential agricultural applications .
  • Antibacterial Efficacy: In a comparative study, triazole derivatives exhibited significant antibacterial activity against both clinical and environmental strains of bacteria, demonstrating their potential as therapeutic agents in treating resistant infections .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F4N4O2/c1-20-11(13(15,16)17)19-21(12(20)23)7-10(22)18-6-8-2-4-9(14)5-3-8/h2-5H,6-7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSXEFOMRHIPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)NCC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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